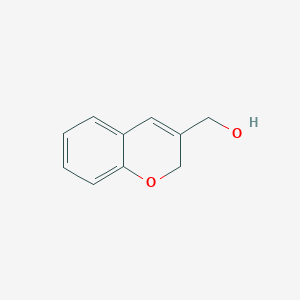
2H-chromen-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2H-chromen-3-yl derivatives has been achieved through various methods, including catalyzed reactions of O-propargyl salicylaldehydes with active methylene compounds, yielding 2H-chromen-3-yl-methylenemalononitriles, cyanoacrylates, and cyanoacrylamides characterized by X-ray diffraction analysis (Kumari et al., 2013). Additionally, multicomponent cascade reactions have been utilized for the synthesis of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives from 3-cyanochromones and α-isocyanoacetates, demonstrating the efficiency of these reactions in synthesizing chromene derivatives (Lv et al., 2022).
Molecular Structure Analysis
The molecular structure of 2H-chromen-3-ylmethanol derivatives has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry, and confirmed by X-ray crystallography. These studies reveal the complex nature of chromene derivatives and their potential for structural diversity (Menezes et al., 2011).
Chemical Reactions and Properties
2H-chromen-3-ylmethanol and its derivatives undergo a range of chemical reactions, highlighting their reactivity and functional group compatibility. For example, the photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones showcases the potential for intramolecular couplings to yield complex molecular structures (Jindal et al., 2014).
Physical Properties Analysis
The physical properties of 2H-chromen-3-ylmethanol derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in material science and biological studies. These properties are often determined through detailed experimental analysis and are essential for understanding the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of 2H-chromen-3-ylmethanol, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, have been explored in the context of its applications. Catalytic methodologies for the synthesis of 2H-chromenes highlight the importance of these compounds' chemical properties in facilitating efficient and diverse synthetic routes (Majumdar et al., 2015).
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
2H-Chromen-3-yl-methylenemalononitriles, cyanoacrylates, and cyanoacrylamides are synthesized through a CuI/(NH4)2HPO4 catalyzed reaction, demonstrating a convenient, speedy, and high-yielding process, further characterized by X-ray diffraction analysis (Kumari, Raghuvanshi, & Singh, 2013). Additionally, new dimeric chromene derivatives have been synthesized, showing significant bioactivity, including fungal growth inhibition (Costa, Areias, Abrunhosa, Venâncio, & Proença, 2008).
Material Science and Photophysics
The synthesis of 2H-chromenes, important for their unique photophysical properties, has been reviewed, highlighting various catalytic methodologies developed for their synthesis, including metal-catalyzed reactions and metal-free catalysis (Majumdar, Paul, Mandal, Bruin, & Wulff, 2015). This emphasizes the structural importance of benzopyran moieties in the development of materials with unique properties.
Antibacterial and Anti-inflammatory Applications
Several studies have synthesized and evaluated the antibacterial and anti-inflammatory potential of 2H-chromen-3-yl derivatives. For instance, a series of derivatives showed encouraging antibacterial activity profile against gram-positive and gram-negative bacteria, comparable to standard drugs (Aragade, Narayanan, Maddi, Patil, Shinde, & Agrawal, 2012). Furthermore, antioxidative 2H-chromenyl derivatives from the red seaweed Gracilaria salicornia demonstrated potential as anti-inflammatory agents with significant bioactivity (Antony & Chakraborty, 2020).
Anticancer Research
The synthesis and study of bis-chromenone derivatives have been explored for their anti-proliferative activity against human cancer cells, revealing specific derivatives that showed micromolar level in vitro anti-proliferative activity, indicating bis-chromone as a promising scaffold for anticancer agent design (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).
Propiedades
IUPAC Name |
2H-chromen-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,11H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFNZYYNUQDAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380184 |
Source


|
| Record name | 2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromen-3-ylmethanol | |
CAS RN |
115822-61-2 |
Source


|
| Record name | 2H-chromen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

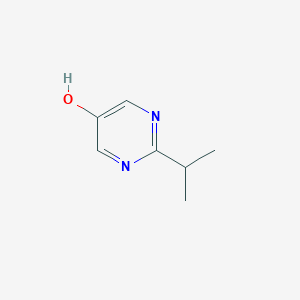

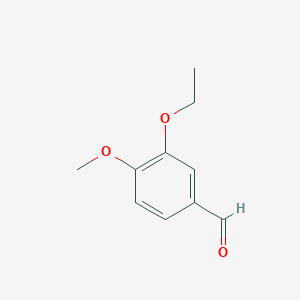
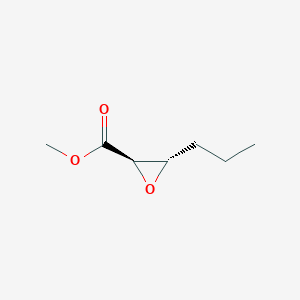
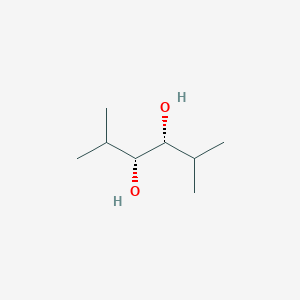

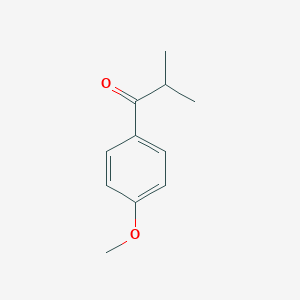
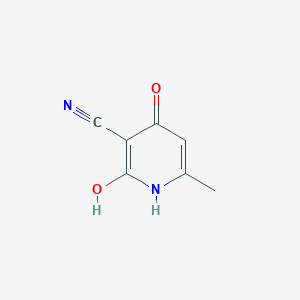
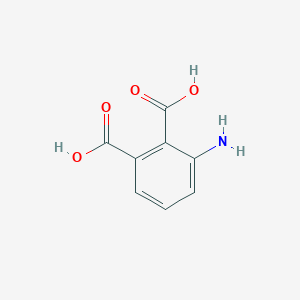
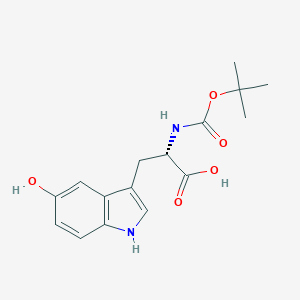
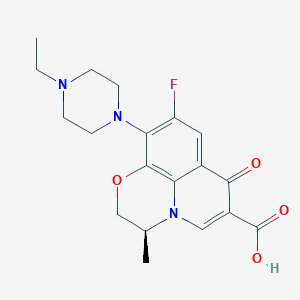
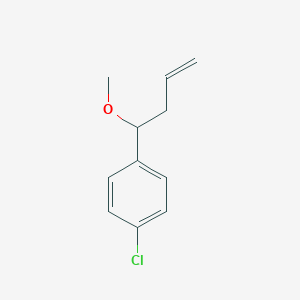
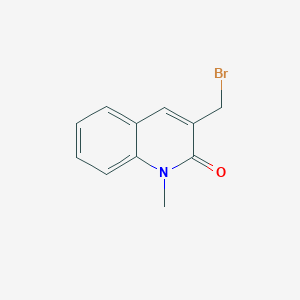
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)